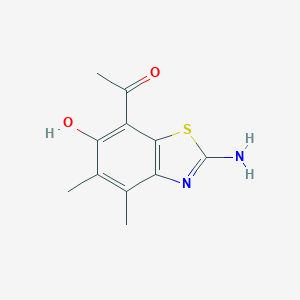
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone, also known as ADTB, is a synthetic compound that has been used in various scientific research studies. It is a benzothiazole derivative that has shown potential in the field of neuroscience and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is not fully understood. However, it has been suggested that 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been shown to exhibit neuroprotective effects in various cellular and animal models of neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been found to increase the expression of antioxidant enzymes and decrease the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. It has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders. Another direction is to study its potential as an anti-inflammatory agent and as a modulator of the immune system. Additionally, future studies could focus on the optimization of the synthesis method for 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone and the development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is a synthetic compound that has shown potential in various scientific research studies. It has been shown to exhibit neuroprotective effects, anti-inflammatory effects, and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments, including easy synthesis and low toxicity. However, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Future studies could focus on further investigating its mechanism of action and its potential as a therapeutic agent for neurological disorders, as well as its potential as an anti-inflammatory agent and as a modulator of the immune system.
Métodos De Síntesis
The synthesis of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzothiazole, which undergoes a reaction with 2,3-butanedione to form 2-(2-oxo-2,3-dihydro-1H-benzothiazol-7-ylamino)propan-1-ol. This intermediate is then reacted with hydroxylamine hydrochloride to form 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been used in various scientific research studies due to its potential as a therapeutic agent for neurological disorders. It has been shown to exhibit neuroprotective effects in vitro and in vivo. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
Número CAS |
120164-27-4 |
|---|---|
Nombre del producto |
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone |
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
1-(2-amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C11H12N2O2S/c1-4-5(2)9(15)7(6(3)14)10-8(4)13-11(12)16-10/h15H,1-3H3,(H2,12,13) |
Clave InChI |
VSZLAFAHEMUXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
Sinónimos |
Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



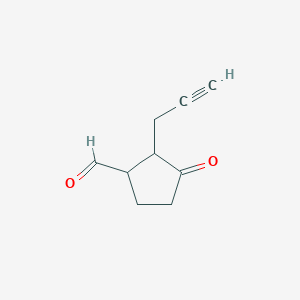
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
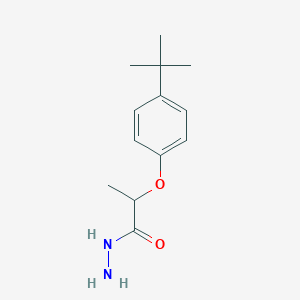
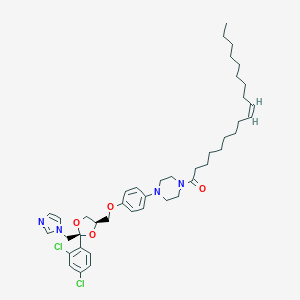
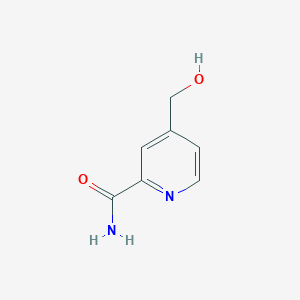
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
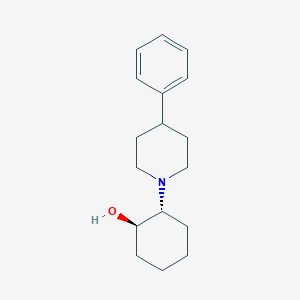
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)



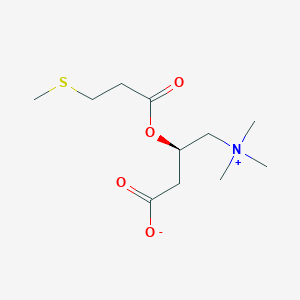
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
